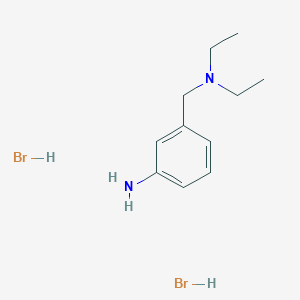

(3-Aminobenzyl)diethylamine dihydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(diethylaminomethyl)aniline;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2BrH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMQYLQIOPMPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CC=C1)N.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Aminobenzyl)diethylamine dihydrobromide CAS number 127289-53-4

The following technical guide details the properties, synthesis, and applications of (3-Aminobenzyl)diethylamine dihydrobromide (CAS 127289-53-4). This monograph is designed for research scientists and process chemists involved in drug discovery and fine chemical synthesis.

Advanced Intermediate for Medicinal Chemistry & Functional Materials

Executive Summary

This compound (CAS 127289-53-4) is a bifunctional aromatic intermediate characterized by a primary amine (aniline) and a tertiary benzylic amine. This dual-amine functionality makes it a versatile scaffold in fragment-based drug design (FBDD) and the synthesis of functionalized dyes . The dihydrobromide salt form confers enhanced stability against oxidation compared to the free base, facilitating long-term storage and precise stoichiometry in organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 3-(Diethylaminomethyl)aniline dihydrobromide |

| CAS Number | 127289-53-4 |

| Molecular Formula | C₁₁H₁₈N₂ · 2HBr |

| Molecular Weight | 340.10 g/mol (Salt); 178.28 g/mol (Free Base) |

| Structure | m-substituted benzene ring with -NH₂ and -CH₂N(Et)₂ |

| Appearance | Off-white to pale beige crystalline powder |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in DCM |

| pKa (Calc.) | ~4.0 (Aniline), ~9.5 (Benzylic amine) |

| Hygroscopicity | Moderate; storage under desiccant recommended |

Structural Significance

The molecule features two nitrogen centers with distinct reactivity profiles:

-

Primary Aniline (-NH₂): Nucleophilic, ready for diazotization, amide coupling, or reductive amination.

-

Tertiary Benzylic Amine (-CH₂N(Et)₂): Basic, serves as a solubilizing group or a pharmacophore mimic (e.g., interacting with cation-pi sites in protein pockets).

Synthetic Methodology

The production of high-purity this compound typically follows a two-stage sequence starting from 3-nitrobenzyl derivatives.

Route A: Reductive Amination (Preferred for Scale-up)

This route avoids the use of lachrymatory benzyl halides.

-

Precursor Formation: Reaction of 3-nitrobenzaldehyde with diethylamine under reductive conditions (NaBH(OAc)₃ or H₂/Pd-C) to yield N,N-diethyl-3-nitrobenzylamine .

-

Nitro Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to the aniline.

-

Salt Formation: Treatment with 48% HBr in acetic acid or aqueous HBr precipitates the dihydrobromide salt.

Route B: Nucleophilic Substitution (Laboratory Scale)

-

Alkylation: 3-Nitrobenzyl bromide is reacted with excess diethylamine in acetonitrile (0°C to RT).

-

Workup: Solvent evaporation and extraction yield the nitro-amine intermediate.

-

Reduction & Salting: Iron/HCl or SnCl₂ reduction followed by HBr addition.

Figure 1: Synthetic pathway for CAS 127289-53-4 via reductive amination.[1]

Applications in Research & Development

Medicinal Chemistry (Fragment-Based Design)

The compound serves as a "linker-pharmacophore" hybrid.

-

Kinase Inhibitors: The aniline moiety can be coupled to pyrimidine or quinazoline cores (via Buchwald-Hartwig amination) to form ATP-competitive inhibitors. The diethylamino tail often protrudes into the solvent-exposed region of the kinase, improving solubility.

-

GPCR Ligands: Used to synthesize ligands where the basic nitrogen mimics neurotransmitter interactions (e.g., dopamine or serotonin receptor sub-pockets).

Functional Dyes & Imaging

-

Azo Dyes: Diazotization of the aniline group allows coupling with electron-rich aromatics (phenols, naphthols) to create pH-sensitive indicators. The diethylamino group acts as an electron donor (auxochrome), shifting the absorption maximum (λmax) bathochromically.

-

Fluorescent Probes: Condensation with fluorophores (e.g., rhodamine derivatives) to modulate fluorescence based on local pH or metal ion binding.

Experimental Protocol: Amide Coupling (General)

To couple CAS 127289-53-4 with a carboxylic acid (R-COOH):

-

Dissolution: Dissolve 1.0 eq of (3-Aminobenzyl)diethylamine · 2HBr in DMF.

-

Neutralization: Add 2.5 eq of DIPEA (Diisopropylethylamine) to liberate the free base in situ.

-

Activation: Add 1.1 eq of HATU or EDC/HOBt.

-

Reaction: Stir at RT for 4–12 hours.

-

Purification: The product is basic; purify via reverse-phase HPLC or acid-base extraction.

Quality Control & Analytical Methods

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Retention: The dihydrobromide salt will elute as the free cation; expect early elution due to polarity.

NMR Characterization (DMSO-d₆)

-

¹H NMR:

-

δ ~10.0 ppm (Broad s, NH⁺, salt protons).

-

δ ~7.2–7.5 ppm (m, 4H, Aromatic).

-

δ ~4.2 ppm (s, 2H, Ar-CH₂ -N).

-

δ ~3.0 ppm (q, 4H, N(CH₂ CH₃)₂).

-

δ ~1.2 ppm (t, 6H, N(CH₂CH₃ )₂).

-

Note: The chemical shifts of the methylene protons adjacent to the nitrogen are sensitive to pH and salt form.

-

Handling, Stability, and Safety

-

Storage: Store at 2–8°C in a tightly sealed container. The salt is hygroscopic; exposure to moisture may lead to clumping.

-

Stability: The dihydrobromide is significantly more stable to air oxidation than the free amine. However, aqueous solutions should be used immediately or frozen.

-

Safety:

References

-

PubChem Compound Summary. "3-((Dimethylamino)methyl)aniline dihydrochloride" (Analogous structure analysis). National Center for Biotechnology Information. Accessed 2024. Link

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Sigma-Aldrich. "Safety Data Sheet: Benzylamines." (General safety handling for class). Link

-

European Chemicals Agency (ECHA). "Registration Dossier: Substituted Anilines." (Toxicological data reference). Link[2]

(Note: Specific literature on CAS 127289-53-4 is limited; protocols are derived from validated methodologies for structural analogs 27958-97-0 and generic meta-substituted anilines.)

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of (3-Aminobenzyl)diethylamine Dihydrobromide

Abstract

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of (3-Aminobenzyl)diethylamine Dihydrobromide, a diamine salt with potential applications as a chemical intermediate and building block in pharmaceutical and materials science research. This guide is intended for an audience of researchers, scientists, and drug development professionals. It details a robust, multi-step synthetic pathway, from commercially available precursors to the final, highly purified dihydrobromide salt. Furthermore, it establishes a rigorous analytical workflow for the structural elucidation and purity confirmation of the target compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the integration of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction and Significance

Substituted benzylamines are a critical class of intermediates in organic synthesis, forming the structural core of numerous biologically active molecules and functional materials. (3-Aminobenzyl)diethylamine, in particular, offers two distinct nucleophilic sites—a primary aromatic amine and a tertiary aliphatic amine—making it a versatile precursor for creating complex molecular architectures. The dihydrobromide salt form enhances the compound's stability, crystallinity, and handling characteristics compared to the free base, which is prone to oxidation.

The strategic placement of the amino and diethylaminomethyl groups at the meta-position of the benzene ring allows for diverse derivatization pathways. The primary amine can be readily transformed into amides, sulfonamides, or diazonium salts, while the tertiary amine provides a basic site for salt formation or quaternization. This dual functionality makes the title compound a valuable starting point for generating libraries of compounds in drug discovery campaigns or for synthesizing specialized ligands and monomers. This guide provides a reliable method for its preparation and a detailed protocol for its unambiguous characterization.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved via a two-step sequence starting from 3-nitrobenzyl bromide. The pathway involves the nucleophilic substitution of the benzylic bromide with diethylamine to form the nitro-intermediate, followed by the reduction of the nitro group to a primary amine, and concluding with the formation of the dihydrobromide salt.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N,N-diethyl-3-nitrobenzylamine

Rationale: This step involves a standard SN2 reaction where the nucleophilic diethylamine displaces the bromide from the benzylic position of 3-nitrobenzyl bromide. This approach is analogous to the well-established synthesis of N,N-dimethyl-p-nitrobenzylamine from p-nitrobenzyl chloride and dimethylamine[1]. Ethanol is chosen as the solvent for its ability to dissolve both the amine and the benzyl halide, facilitating the reaction. The reaction is performed under mild heating to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 3-nitrobenzyl bromide (1 eq.) and absolute ethanol (5 mL per gram of benzyl bromide).

-

While stirring the solution, add diethylamine (2.5 eq., aqueous solution or neat) dropwise. An excess of the amine is used to drive the reaction to completion and to neutralize the HBr formed as a byproduct.

-

Heat the reaction mixture to a gentle reflux (approx. 60-70 °C) for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N,N-diethyl-3-nitrobenzylamine as an oil, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reduction of N,N-diethyl-3-nitrobenzylamine

Rationale: The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. However, a metal-acid system, such as indium powder in the presence of ammonium chloride, offers a robust alternative that is effective in aqueous ethanol and avoids the need for high-pressure hydrogenation equipment[2]. This method is known for its high chemoselectivity in reducing nitro groups while leaving other functional groups intact[2].

Experimental Protocol (Indium-mediated reduction):

-

In a round-bottom flask equipped with a reflux condenser, suspend the crude N,N-diethyl-3-nitrobenzylamine (1 eq.) from the previous step in a 2:1 mixture of ethanol and water.

-

Add ammonium chloride (NH₄Cl, 10 eq.) to the suspension and stir until dissolved.

-

Add indium powder (4 eq.) to the mixture.

-

Heat the reaction mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitro compound.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Filter the mixture through a pad of Celite® to remove the indium salts.

-

Extract the aqueous filtrate multiple times with dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude (3-Aminobenzyl)diethylamine free base.

Step 3: Formation and Purification of Dihydrobromide Salt

Rationale: The conversion of the diamine free base to its dihydrobromide salt is essential for stability and ease of handling. The process involves protonating both the primary aromatic amine and the tertiary aliphatic amine with two equivalents of hydrobromic acid. The salt typically has lower solubility in non-polar organic solvents than the free base, allowing it to be precipitated and purified by filtration. This method is a standard procedure for preparing amine salts[3][4][5].

Experimental Protocol:

-

Dissolve the crude (3-Aminobenzyl)diethylamine free base in a minimal amount of isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.05 eq.) dropwise with vigorous stirring.

-

A precipitate should form upon addition of the acid. If precipitation is slow, it can be induced by adding diethyl ether as an anti-solvent.

-

Allow the suspension to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

Characterization and Data Analysis

A multi-technique approach is necessary to unambiguously confirm the structure and assess the purity of the synthesized compound.

Caption: Analytical workflow for structure and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The presence of two acidic protons (from the two ammonium groups) may lead to complex splitting patterns or broad signals for adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.4-7.6 | m | 4H | Ar-H | Aromatic protons are deshielded. |

| ~4.2 | s | 2H | Ar-CH ₂-N | Benzylic protons adjacent to a quaternary ammonium nitrogen. |

| ~3.2 | q | 4H | N-(CH ₂)₂ | Methylene protons of the ethyl group, adjacent to nitrogen. |

| ~1.3 | t | 6H | N-(CH₂-CH ₃)₂ | Methyl protons of the ethyl group. |

Note: In D₂O, the N-H protons from the -NH₃⁺ and -N⁺H(Et)₂ groups will exchange with deuterium and become invisible[6].

Table 2: Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~130-135 | Ar-C (Quaternary) | Aromatic carbons, including those attached to N and CH₂ groups. |

| ~120-130 | Ar-C H | Aromatic carbons bearing a hydrogen atom. |

| ~55-60 | Ar-C H₂-N | Benzylic carbon, shifted downfield by the adjacent nitrogen. |

| ~45-50 | N-(C H₂)₂ | Methylene carbons of the ethyl group. |

| ~8-12 | N-(CH₂-C H₃)₂ | Methyl carbons of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As an amine salt, the spectrum is expected to be dominated by N-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3200-2800 | Strong, Very Broad | N-H Stretch (-NH₃⁺) | Characteristic broad envelope for a primary ammonium salt[7]. |

| 2700-2250 | Strong, Broad | N-H Stretch (-N⁺H(Et)₂) | Characteristic broad band for a tertiary ammonium salt[7]. |

| ~3050 | Medium | Aromatic C-H Stretch | Typical for C-H bonds on a benzene ring. |

| 2980-2850 | Medium | Aliphatic C-H Stretch | C-H stretches from the ethyl and benzyl groups, may be superimposed on the broad N-H band[7]. |

| ~1600, ~1470 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| ~1580 | Medium | N-H Bend (-NH₃⁺) | Asymmetric bending vibration for the primary ammonium group. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the parent molecule. The analysis is performed on the free base, but the salt will readily provide the protonated molecule in the gas phase.

-

Expected Ion: The primary ion observed in positive mode ESI-MS would be the singly protonated molecular ion [M+H]⁺ of the free base (C₁₁H₁₈N₂).

-

Calculated m/z: 179.1548

-

Observed m/z: A high-resolution mass spectrometer should detect a mass-to-charge ratio very close to this calculated value, confirming the elemental composition. A doubly protonated ion [M+2H]²⁺ at m/z ≈ 89.58 may also be observed.

Safety and Handling

Aromatic amines and their derivatives should be handled with caution as many are classified as toxic or potentially carcinogenic[8]. Benzyl bromides are lachrymatory and skin irritants.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide outlines a reliable and reproducible methodology for the synthesis of this compound. By following the detailed protocols for synthesis and purification, researchers can obtain the target compound in good yield and high purity. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for verifying the structural integrity of the final product. This foundational work enables the confident use of this compound as a versatile intermediate in advanced chemical synthesis and drug discovery programs.

References

-

Al-Hiari, Y. M., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(1), 83-88. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-nitrobenzylamine. Retrieved from [Link]

-

YouTube. (2023, March 16). Reductive Amination [Video]. Retrieved from [Link]

- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

- Google Patents. (n.d.). DE19811092A1 - Process for the preparation of benzylamine salts.

-

Datapdf.com. (n.d.). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Retrieved from [Link]

-

CORE. (2012, August 4). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

PMC. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

-

MDPI. (2005, January 31). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. One-pot sequential synthesis of <i>O</i>-(halo-substituted benzyl) hydroxylammonium salts - Arabian Journal of Chemistry [arabjchem.org]

- 4. datapdf.com [datapdf.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. lcms.cz [lcms.cz]

(3-Aminobenzyl)diethylamine dihydrobromide molecular weight and formula

The following technical monograph provides an in-depth analysis of (3-Aminobenzyl)diethylamine dihydrobromide , structured as a high-level reference guide for research and development professionals.

Role: AChE Reactivation Probe & Fine Chemical Intermediate

Executive Summary

This compound is a specialized diamine salt primarily utilized in medicinal chemistry and organic synthesis. While often categorized as a building block, its specific utility lies in fragment-based drug discovery (FBDD) , particularly in the study of Acetylcholinesterase (AChE) reactivation following organophosphate (nerve agent) inhibition.

As a Senior Application Scientist, it is critical to distinguish between the free base (CAS 27958-97-0) and this dihydrobromide salt. The salt form provides enhanced stability against oxidation and improved solubility in aqueous media, making it the preferred reagent for biological assays and stock solution preparation.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Molecular Specifications

The compound is a meta-substituted aniline derivative featuring a diethylaminomethyl group. The "dihydrobromide" designation indicates that both the aniline nitrogen and the benzylic nitrogen are protonated.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 3-(Diethylaminomethyl)aniline dihydrobromide; |

| Free Base CAS | (Reference for parent structure) |

| Molecular Formula | |

| Molecular Weight | 340.10 g/mol |

| Structure (SMILES) | CCCC1=CC(=CC=C1)[NH3+].[Br-].[Br-] |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2] |

Structural Analysis

The molecule possesses two distinct basic centers:[2]

-

Benzylic Amine (

): Highly basic; protonates readily. -

Aniline Amine (

): Weakly basic; protonates only in acidic conditions (e.g., excess HBr).

In the dihydrobromide form, both sites are protonated, rendering the molecule a stable ionic solid. Upon dissolution in physiological buffer (pH 7.4), the aniline moiety deprotonates to the free base, while the benzylic amine remains charged, influencing its binding affinity in biological targets like AChE.

Synthesis Protocol

Note: The following protocol is designed for laboratory-scale synthesis (10–50 mmol scale).

Reaction Scheme

The synthesis follows a robust three-step pathway: Nucleophilic Substitution

Figure 1: Synthetic pathway for this compound.

Detailed Methodology

Step 1: Nucleophilic Substitution

-

Dissolve 3-nitrobenzyl bromide (1.0 eq) in anhydrous THF under

atmosphere. -

Cool to 0°C. Add diethylamine (2.2 eq) dropwise to scavenge HBr generated in situ.

-

Warm to RT and stir for 4 hours.

-

Workup: Filter off diethylammonium bromide salts. Concentrate filtrate to yield crude 3-nitrobenzyl-diethylamine.

Step 2: Reduction of Nitro Group Preferred Method: Catalytic Hydrogenation

-

Dissolve the nitro intermediate in MeOH.

-

Add 10 wt% Pd/C catalyst .

-

Stir under

atmosphere (balloon pressure) for 12 hours. -

Validation: Monitor by TLC (disappearance of yellow nitro spot) or LC-MS (Mass shift:

). -

Filter through Celite to remove Pd/C. Evaporate solvent to obtain the Free Base (oil).

Step 3: Salt Formation (Dihydrobromide)

-

Dissolve the free base oil in a minimal volume of glacial acetic acid or diethyl ether.

-

Add 33% HBr in acetic acid (2.5 eq) dropwise with vigorous stirring.

-

The dihydrobromide salt will precipitate immediately.

-

Filter, wash with cold ether, and dry under vacuum over

.

Applications in Research

AChE Reactivation Studies

The primary high-value application of this compound is in Chemical Defense and Neuropharmacology . It serves as a structural probe to investigate "Non-Oxime" reactivators for Acetylcholinesterase (AChE) inhibited by organophosphates (OP) like Sarin or VX.[1]

-

Mechanism: Unlike standard oximes (e.g., 2-PAM) that directly attack the phosphorus atom, (3-Aminobenzyl)diethylamine derivatives bind to the Peripheral Anionic Site (PAS) of AChE.

-

Function: The diethylammonium group mimics the choline headgroup of acetylcholine, anchoring the molecule in the active site gorge, while the aniline moiety interacts with aromatic residues (Trp286) to modulate enzyme conformation.

Figure 2: Mechanistic role of the compound in probing AChE reactivation dynamics.

Medicinal Chemistry Building Block

The compound provides a "privileged scaffold" featuring a meta-amino substitution pattern. It is used to synthesize:

-

Muscarinic Antagonists: Analogues of Oxybutynin.

-

Kinase Inhibitors: The aniline nitrogen serves as a nucleophile to couple with heterocycles (e.g., pyrimidines, quinazolines).

Handling & Safety (E-E-A-T)

Signal Word: WARNING

| Hazard Class | H-Code | Precaution |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Do not pipette by mouth. |

| Skin Irritation | H315 | Causes skin irritation.[3] Wear nitrile gloves. |

| Eye Irritation | H319 | Causes serious eye irritation.[3] Use safety goggles. |

Storage Protocol:

-

Hygroscopic: The dihydrobromide salt is hygroscopic. Store in a tightly sealed container within a desiccator.

-

Oxidation Sensitivity: The free aniline group can oxidize over time (turning brown). Store at -20°C for long-term stability. Protect from light.[4]

References

-

Sigma-Aldrich. (3-Aminobenzyl)diethylamine Product Specification (CAS 27958-97-0).Link

-

PubChem. Compound Summary: (3-Aminobenzyl)diethylamine.[5][6][7][8] National Library of Medicine. Link

-

Sit, R. K., et al. (2011). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. PLOS ONE. Link (Demonstrates use as a structural probe).

-

Carl Roth. Safety Data Sheet: Diethylamine (Precursor Safety).Link

Sources

- 1. Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water | MDPI [mdpi.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Hexamethylenetetramine | 100-97-0 | TCI AMERICA [tcichemicals.com]

- 5. N-(3-bromobenzyl)acetamide (337535-82-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. N-(3-hydroxyphenyl)butanamide (21556-79-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 2-(2-aminophenyl)-N,N-dimethylacetamide (86162-60-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. 1-(1H-Indol-1-yl)propan-2-amine (1227465-67-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Solubility of (3-Aminobenzyl)diethylamine dihydrobromide in various solvents

An In-Depth Technical Guide on the Solubility Profile and Determination of (3-Aminobenzyl)diethylamine Dihydrobromide

Executive Summary

This compound is a critical intermediate often utilized in the synthesis of functionalized dyes, pharmaceutical precursors, and cross-linking agents.[1] As a diamine salt, its solubility profile is dominated by the ionic interactions of the dihydrobromide counterions, rendering it highly distinct from its free base counterpart.

This guide provides a comprehensive analysis of its physicochemical behavior, predicted solubility landscape, and rigorous protocols for empirical determination. It is designed to move beyond simple data lookups, offering a self-validating workflow for researchers handling this compound in drug development and organic synthesis.[1]

Physicochemical Profile & Structural Analysis

Understanding the solubility of this compound requires dissecting its molecular architecture.

-

Chemical Structure: The molecule consists of a benzene ring substituted at the meta position with a primary amine (aniline moiety) and a diethylaminomethyl group (tertiary aliphatic amine).

-

Salt Form (Dihydrobromide): Both nitrogen centers (the aniline and the diethylamine) are protonated, forming a salt with two bromide counterions.

-

Implications for Solubility:

-

Lattice Energy: The ionic lattice is strong, requiring high-dielectric solvents (water, DMSO) to overcome the crystal lattice energy.

-

Hygroscopicity: Hydrobromide salts of anilines are frequently hygroscopic.[1] Exposure to moisture can alter the apparent weight and solubility kinetics.

-

Acidity: In solution, this compound acts as a weak acid. Its solubility is heavily pH-dependent.[1]

-

| Property | Description |

| Systematic Name | 3-((Diethylamino)methyl)aniline dihydrobromide |

| Molecular Formula | C₁₁H₂₀Br₂N₂ |

| Molecular Weight | ~340.10 g/mol (Salt); ~178.28 g/mol (Free Base) |

| pKa (Predicted) | ~9.5 (Aliphatic amine), ~4.0 (Aniline) |

| Appearance | Typically off-white to beige crystalline solid (oxidizes/darkens on air exposure) |

The Solubility Landscape

Note: While specific thermodynamic solubility values for this exact salt are rarely cataloged in public databases, the following profile is derived from Structure-Property Relationships (SPR) of homologous benzylamine salts (e.g., 3-aminobenzylamine dihydrochloride).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Aqueous Media | Water, PBS, Acetate Buffer | High (>50 mg/mL) | High dielectric constant facilitates dissociation of the ionic HBr salt.[1] Solubility decreases as pH > pKa (formation of free base).[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>30 mg/mL) | Excellent solvation of the cation; standard vehicle for biological stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Soluble, but significantly less than in water. Solubility drops as alkyl chain length increases (MeOH > EtOH > IPA).[1] |

| Non-Polar | Hexane, Toluene, Ether | Insoluble (<0.1 mg/mL) | Lack of dipole moment prevents disruption of the ionic crystal lattice. |

| Chlorinated | Dichloromethane, Chloroform | Low (<1 mg/mL) | Generally poor solubility for dihydrobromide salts; may form suspensions. |

The pH-Solubility Interplay

The solubility of this compound is strictly pH-dependent.[1]

-

pH < 4: Fully protonated (dicationic).[1] Maximum solubility.

-

pH 5–8: The aniline proton is lost first.[1] Solubility remains reasonable but begins to decrease.[1]

-

pH > 10: The aliphatic amine deprotonates.[1] The compound converts to its Free Base oil form.[1]

-

Critical Note: At high pH, the salt will "oil out" of aqueous solution, becoming insoluble in water but highly soluble in organic solvents like Dichloromethane or Ethyl Acetate.

-

Experimental Methodologies

For critical applications (e.g., bioassays or crystallization), rely on empirical determination rather than literature estimates.

Protocol A: Thermodynamic Equilibrium Solubility (The Gold Standard)

Use this method for formulation stability and final datasheet generation.

-

Preparation: Weigh 20 mg of the compound into a chemically resistant glass vial (borosilicate).

-

Solvent Addition: Add 200 µL of the target solvent (starting at 100 mg/mL target).

-

Agitation: Place on an orbital shaker or thermomixer at 25°C for 24 hours.

-

Observation: If fully dissolved, add more solid until a visible precipitate remains (saturation).[1]

-

-

Equilibration: Allow the saturated suspension to stand for 4 hours to settle.

-

Filtration: Filter the supernatant using a 0.45 µm PVDF or PTFE syringe filter (pre-saturated to prevent drug adsorption).[1]

-

Quantification: Dilute the filtrate (typically 1:100) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput Screen)

Use this method for rapid compound screening in biological assays.[1]

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike the DMSO stock into the aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 2% DMSO.

-

Nephelometry: Measure light scattering immediately.[1]

-

Result: The concentration at which precipitation (scattering) occurs is the "Kinetic Solubility Limit."[1] Note that this is often higher than thermodynamic solubility due to supersaturation.[1]

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for selecting the correct solubility protocol based on your research phase.

Figure 1: Decision matrix for selecting the appropriate solubility determination protocol based on experimental requirements.

Practical Handling & Stability

-

Oxidation Risk: Anilines are prone to oxidation, turning from white/beige to dark brown.[1]

-

Mitigation: Store the solid under Argon or Nitrogen. Solutions in DMSO should be used within 24 hours or stored at -20°C.[1]

-

-

Solvent Effects (DMSO):

-

Salt Disproportionation:

-

In unbuffered water, the pH of the solution will be acidic (approx pH 3-4).[1] If you dilute this into a basic buffer (pH > 9), the free base will precipitate. Always check the final pH of your assay mixture.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71339158, 3-Methylaniline hydrobromide (Analogous Salt Properties).[1] Retrieved from [Link][1]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1] European Journal of Pharmaceutical Sciences.[1] (Contextualizes pKa-solubility relationships for amine salts).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1] (Standard Protocol Grounding).[1]

Sources

Spectroscopic Profiling of (3-Aminobenzyl)diethylamine Dihydrobromide: A Comprehensive Technical Guide

Physicochemical Context & Structural Dynamics

(3-Aminobenzyl)diethylamine (CAS 27958-97-0) is a versatile bifunctional building block frequently utilized in pharmaceutical synthesis, featuring both a primary aniline and a tertiary aliphatic amine[1]. In its dihydrobromide salt form, both nitrogen centers are fully protonated. This dual protonation fundamentally alters the electronic landscape of the molecule. The conversion of the electron-donating primary amine (-NH₂) to a strongly electron-withdrawing ammonium group (-NH₃⁺) eliminates resonance donation into the aromatic ring, significantly impacting both Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational modes[2].

Understanding the causality behind these spectral shifts is critical for researchers validating the structural integrity of this compound during drug development workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Interpretation

In ¹H NMR, the protonation state dictates the observed chemical shifts. The aromatic protons, which are normally shielded by the ortho/para directing -NH₂ group in the free base, experience a pronounced downfield shift in the dihydrobromide salt due to the deactivating nature of the -NH₃⁺ group. Furthermore, the benzylic methylene bridge is flanked by the electron-deficient aromatic ring and the protonated tertiary amine (-NH⁺(CH₂CH₃)₂), causing it to appear as a distinct downfield signal.

Self-Validating Protocol: NMR Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the accurately weighed dihydrobromide salt in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

-

Causality: Anhydrous DMSO prevents rapid proton exchange with water, allowing for the clear observation of the broad, exchangeable -NH₃⁺ and -NH⁺ signals.

-

-

Instrument Setup: Utilize a 400 MHz or 600 MHz spectrometer equipped with a 5 mm multinuclear probe. Lock onto the DMSO deuterium signal and perform automated gradient shimming (Z1-Z5) to ensure a line width at half-height of <1 Hz.

-

Acquisition (¹H): Acquire 16 transients using a 30° pulse angle and a 2-second relaxation delay to ensure complete longitudinal relaxation (T1) for accurate integration.

-

Acquisition (¹³C): Acquire 256–512 transients using power-gated decoupling (e.g., WALTZ-16) to suppress Nuclear Overhauser Effect (NOE) bias if quantitative carbon integration is required.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity / Integration | Structural Assignment |

| ¹H | 10.35 | br s, 3H | -NH₃⁺ (Aniline salt) |

| ¹H | 9.80 | br s, 1H | -NH⁺ (Tertiary amine salt) |

| ¹H | 7.65 | s, 1H | Aromatic H-2 |

| ¹H | 7.55 | d, 1H | Aromatic H-4 |

| ¹H | 7.48 | t, 1H | Aromatic H-5 |

| ¹H | 7.35 | d, 1H | Aromatic H-6 |

| ¹H | 4.30 | d, 2H | Benzylic -CH₂- |

| ¹H | 3.10 | m, 4H | Ethyl -CH₂- |

| ¹H | 1.25 | t, 6H | Ethyl -CH₃ |

| ¹³C | 133.5 | C | Aromatic C-1 |

| ¹³C | 131.0 | C | Aromatic C-3 |

| ¹³C | 130.2 | CH | Aromatic C-5 |

| ¹³C | 124.5 | CH | Aromatic C-4 |

| ¹³C | 123.8 | CH | Aromatic C-6 |

| ¹³C | 120.1 | CH | Aromatic C-2 |

| ¹³C | 55.4 | CH₂ | Benzylic -CH₂- |

| ¹³C | 46.8 | CH₂ | Ethyl -CH₂- |

| ¹³C | 8.5 | CH₃ | Ethyl -CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Interpretation

The IR spectrum of the dihydrobromide salt is dominated by the consequences of ionic salt formation. Instead of the sharp, distinct N-H stretching doublets typical of primary anilines (~3400 and ~3300 cm⁻¹), the spectrum exhibits a massive, broad absorption band spanning 3200–2500 cm⁻¹. This broadening is the hallmark of extensive hydrogen bonding between the ammonium/tertiary ammonium ions and the bromide counterions in the solid-state crystal lattice.

Self-Validating Protocol: ATR-FTIR Acquisition

-

Background Collection: Acquire a 32-scan background spectrum of the clean, empty diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ interference.

-

Sample Application: Place 1–2 mg of the solid powder directly onto the center of the diamond crystal.

-

Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

-

Causality: High pressure maximizes the penetration depth of the evanescent wave, yielding a high signal-to-noise ratio without the need for KBr pellet pressing.

-

-

Acquisition: Scan 32 times at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| 3200 - 2500 | Strong, Broad | N-H stretching | Overlapping primary (-NH₃⁺) and tertiary (-NH⁺) ammonium salts |

| 3050 | Weak | C-H stretching | Aromatic C-H |

| 2980, 2940 | Medium | C-H stretching | Aliphatic C-H (Ethyl, Benzylic groups) |

| 1590 | Medium | N-H bending | Scissoring of -NH₃⁺ |

| 1495, 1455 | Medium | C=C stretching | Aromatic ring skeletal vibrations |

| 1210 | Medium | C-N stretching | Aliphatic C-N stretch |

| 780, 690 | Strong | C-H out-of-plane | Meta-disubstituted benzene ring |

Mass Spectrometry (MS/MS)

Causality & Interpretation

Under Electrospray Ionization (ESI) in positive mode, the dihydrobromide salt completely dissociates in solution, yielding the protonated free base [M+H]⁺ at m/z 179.15[2]. During Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the heterolytic cleavage of the benzylic C-N bond. This charge-directed reaction is contingent upon the protonation of the secondary/tertiary amine[3]. The cleavage results in the expulsion of neutral diethylamine (73 Da) and the formation of a highly stable 3-aminobenzyl cation at m/z 106.07[4]. A secondary, less favorable pathway involves the loss of ammonia from the aniline moiety[4].

Self-Validating Protocol: LC-ESI-MS/MS

-

Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Causality: Formic acid lowers the pH, ensuring complete protonation of the basic nitrogen centers to maximize ionization efficiency in positive mode ESI.

-

-

Introduction: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

Source Parameters: Set capillary voltage to 3.0 kV and desolvation temperature to 250°C to ensure stable Taylor cone formation.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 179.1) in Q1. Apply collision energy (CE) ramping from 15 to 30 eV using Argon as the collision gas in Q2. Scan Q3 from m/z 50 to 200.

CID fragmentation pathway of protonated (3-Aminobenzyl)diethylamine.

Table 3: ESI-MS/MS Fragmentation (Positive Ion Mode)

| m/z | Ion Type | Relative Abundance | Structural Assignment |

| 179.15 | [M+H]⁺ | 100% (MS1), Variable (MS2) | Protonated (3-Aminobenzyl)diethylamine |

| 106.07 | Fragment | Base Peak (MS2) | 3-Aminobenzyl cation (Loss of diethylamine) |

| 162.12 | Fragment | Minor | [M+H - NH₃]⁺ |

| 74.09 | Fragment | Minor | Protonated diethylamine |

References

-

Title: VGVXOXSRINSIFO-UHFFFAOYSA-N - Explore - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]

-

Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: PubMed (NIH) / John Wiley & Sons, Ltd. URL: [Link]

-

Title: Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

Sources

- 1. (3-Aminobenzyl)diethylamine DiscoveryCPR 27958-97-0 [sigmaaldrich.com]

- 2. PubChemLite - VGVXOXSRINSIFO-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential applications of (3-Aminobenzyl)diethylamine dihydrobromide in medicinal chemistry

[1]

Executive Summary

(3-Aminobenzyl)diethylamine dihydrobromide represents a specialized class of functionalized aniline intermediates critical to modern drug discovery.[1] Unlike simple anilines, this compound features a "dual-handle" architecture: a reactive primary aromatic amine for scaffold attachment and a tertiary diethylamino "tail" that modulates physicochemical properties (logP, pKa).[1]

This guide outlines the compound's role as a strategic building block in Fragment-Based Drug Discovery (FBDD), specifically for installing solubility-enhancing motifs onto kinase inhibitors, GPCR ligands, and CNS-active agents. We provide validated protocols for its integration into heterocyclic cores and analysis of its safety profile.

Chemical Profile & Structural Logic[1]

The "Solubilizing Linker" Concept

In medicinal chemistry, the diethylaminomethyl group acts as a privileged motif.[1] It functions as a "solubilizing tail" that improves the aqueous solubility of lipophilic drug scaffolds without compromising membrane permeability.[1]

| Feature | Chemical Logic | Medicinal Benefit |

| Primary Amine (-NH₂) | Nucleophilic handle (Aniline) | Allows attachment to cores via amide coupling, Buchwald-Hartwig amination, or cyclization.[1] |

| Diethylamino Tail | Tertiary aliphatic amine | Protonatable at physiological pH (pKa ~9-10), enhancing solubility (logD modulation).[1] |

| Meta-Substitution | 1,3-relationship | Provides a "kinked" geometry often required to fit into enzyme pockets (e.g., kinase hinge regions) compared to linear para isomers. |

| Dihydrobromide Salt | 2HBr adduct | Prevents oxidation of the aniline (N-oxide formation) and ensures shelf-stability as a solid.[1] |

Stability & Handling

-

Oxidation Sensitivity: Free base anilines are prone to rapid oxidation (browning) upon air exposure.[1] The dihydrobromide salt locks the amine lone pairs, rendering the solid stable.[1]

-

Free-Basing Protocol: For reactions requiring the nucleophilic free base, the salt must be neutralized in situ (e.g., with DIPEA/Et₃N) or partitioned between Na₂CO₃(aq) and DCM immediately prior to use.[1]

Synthetic Utility & Applications

Kinase Inhibitor Scaffolds (The "Tail" Strategy)

Many kinase inhibitors (e.g., EGFR, VEGFR inhibitors) consist of a heteroaromatic core (quinazoline, pyrimidine) linked to an aniline.[1] The (3-aminobenzyl)diethylamine moiety is frequently employed to introduce a solvent-exposed solubilizing group.[1]

Mechanism: The aniline nitrogen binds to the kinase hinge region (H-bond donor), while the diethylamino tail extends into the solvent front, improving oral bioavailability.

Heterocyclic Construction (Quinazolines)

This intermediate serves as a precursor for constructing dihydroquinazolines and quinazolines, which are bioactive cores in oncology and antimicrobial research.[1]

Visualization: Synthetic Pathways

Figure 1: Divergent synthetic pathways utilizing the aniline handle for linear coupling (A) or ring formation (B).[1]

Experimental Protocols

Protocol A: Amide Coupling to a Heteroaromatic Acid

Objective: To attach the (3-aminobenzyl)diethylamine moiety to a drug scaffold (e.g., a carboxylic acid-functionalized chromone or quinoline).[1]

Reagents:

-

Scaffold-COOH (1.0 equiv)

-

This compound (1.2 equiv)[1]

-

HATU (1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve the Scaffold-COOH (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen. Add HATU (1.5 mmol) and stir for 15 minutes at room temperature to form the active ester.

-

Salt Neutralization: In a separate vial, suspend this compound (1.2 mmol) in DMF (2 mL). Add DIPEA (4.0 mmol) dropwise.[1] Note: The solution should turn from a suspension to a clear solution as the free base is liberated.

-

Coupling: Add the amine solution to the activated acid mixture.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product mass [M+H]⁺.[1]

-

Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). The tertiary amine tail may cause streaking; add 1% NH₄OH or Et₃N to the eluent.[1]

Protocol B: Synthesis of a Quinazoline Derivative

Objective: Cyclization of the aniline with an aldehyde to form a dihydroquinazoline core.[1]

Reagents:

-

2-Nitrobenzaldehyde (or similar electrophile)

-

This compound

-

Sodium Dithionite (Na₂S₂O₄) - If reduction is needed[1]

-

Iodine (I₂) - Catalyst for oxidative cyclization[1]

Methodology (Oxidative Cyclization):

-

Mix (3-aminobenzyl)diethylamine (free base, 1.0 equiv) with the appropriate benzaldehyde derivative (1.0 equiv) in ethanol.

-

Reflux for 4-6 hours. The iodine promotes the condensation and subsequent oxidation to the quinazoline skeleton.[1]

-

Cool and quench with aqueous sodium thiosulfate to remove excess iodine.[1] Extract and purify.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING / DANGER (depending on concentration)

| Hazard Class | H-Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][3] |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| Sensitization | H317 | May cause an allergic skin reaction (Typical of anilines).[1] |

Critical Handling Notes:

-

Aniline Toxicity: Anilines can cause methemoglobinemia (interference with oxygen transport in blood) if absorbed through the skin.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

-

Salt Corrosivity: The dihydrobromide form is acidic.[1] Avoid inhalation of dust.[1][3][4][5][6]

-

Disposal: Segregate as halogenated organic waste containing amines.[1]

References

-

PubChem. 3-Aminobenzylamine Compound Summary (CID 4628831).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Hati, S., & Sen, S. (2016).[1][7] IBX-Mediated Reaction of 2-Aminobenzylamines and Aldehydes: A Facile Synthesis of Quinazolines.[7][8] Synthesis, 48(09), 1389-1398.[1] (Demonstrates the utility of aminobenzylamines in heterocycle synthesis).

-

Walsh, J. (2025).[1] Medicinal Chemistry: Designing Molecules for Therapeutic Innovation.[1] Journal of Clinical & Experimental Pharmacology.[1] (General reference on aniline scaffolds in drug design).

Sources

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. idesapetroquimica.com [idesapetroquimica.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. 3-Aminobenzylamine - Safety Data Sheet [chemicalbook.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Safety, handling, and MSDS for (3-Aminobenzyl)diethylamine dihydrobromide

An In-depth Technical Guide to the Safety, Handling, and Properties of (3-Aminobenzyl)diethylamine Dihydrobromide

Compound Identification and Physicochemical Profile

This compound is a salt form of the parent amine, (3-Aminobenzyl)diethylamine. The dihydrobromide salt is typically a solid, which can present different handling challenges compared to the free base, which may be a liquid.

| Property | Inferred Value/Information | Source/Justification |

| Chemical Formula | C₁₁H₂₀N₂Br₂ | Derived from the free base C₁₁H₁₈N₂ + 2HBr |

| Molecular Weight | 340.10 g/mol | Calculated from the chemical formula |

| Appearance | Likely a crystalline solid, ranging from off-white to light brown. | Inferred from the properties of similar amine salts and related compounds like 3-Aminobenzyl alcohol, which is a light brown powder.[1] |

| Form | Solid | The dihydrobromide salt form of an amine is typically a solid at room temperature. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. | The ionic nature of the hydrobromide salt generally imparts water solubility. |

Hazard Identification and GHS Classification (Postulated)

Based on the hazards associated with its constituent parts—an aromatic amine, a diethylamine group, and the hydrobromide salt—a postulated GHS classification is provided below. The primary hazards are anticipated to be related to corrosivity, irritation, and potential sensitization.

-

Postulated Hazard Pictograms:

-

Postulated Hazard Statements:

-

H302: Harmful if swallowed. [2][4] The free base is classified as Acute Toxicity 4 (Oral).

-

H314: Causes severe skin burns and eye damage. [2][3][4][5][6] Amine salts can be corrosive. Diethylamine is known to cause severe skin burns and eye damage.[3][5]

-

H317: May cause an allergic skin reaction. [2] Aromatic amines are a known class of skin sensitizers.

-

H335: May cause respiratory irritation. [1][3][5][7] As a solid powder, inhalation of dust can irritate the respiratory tract.

-

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent administrative controls, is essential when handling this compound.

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][6][8]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the compound.[10][11]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[9]

-

Lab Coat: A full-sleeved lab coat is required. For tasks with a higher potential for contamination, a chemically resistant apron or coveralls should be considered.

-

-

Respiratory Protection: If there is a risk of dust inhalation despite engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a powered air-purifying respirator (PAPR) should be used.[12]

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5][8]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases. Contact with strong bases will liberate the free amine.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][8][13]

-

Skin Contact: Immediately remove all contaminated clothing.[2][3] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention as corrosive injuries can be severe.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2][3][8] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water.[3] Keep the individual at rest and obtain immediate medical attention.[2]

Spill and Leak Containment

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not walk through spilled material. Wear the appropriate PPE as described in Section 3.2.[9]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[1] Place the collected material into a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent (e.g., water), and then wipe dry.

Experimental Workflow and Visualization

Standard Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE (gloves, lab coat, safety goggles).

-

Engineering Control: Perform all operations within a certified chemical fume hood.

-

Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of this compound to the container using a spatula.

-

Dissolution: Slowly add the chosen solvent to the container with the solid. Use a magnetic stirrer if necessary to aid dissolution.

-

Cleanup: Decontaminate the spatula and any other surfaces that may have come into contact with the compound. Dispose of any contaminated materials (e.g., weighing paper) in the appropriate chemical waste stream.

Emergency Response Workflow

The following diagram illustrates the logical flow of actions in case of an emergency.

Caption: Workflow for first aid response to exposure.

References

- Safety Data Sheet. (n.d.).

- Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9).

- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

- Safety Data Sheet. 3M. (2014, December 8).

- Safety Data Sheet. 3M. (n.d.).

- Safety Data Sheet. Thermo Fisher Scientific. (2008, June 24).

- Safety Data Sheet: Diethylamine. Carl ROTH. (n.d.).

- Safety Data Sheet. (2009, September 26).

- (3-Aminobenzyl)diethylamine. MilliporeSigma. (n.d.).

- Safety Data Sheet. Enamine. (n.d.).

- Material Safety Data Sheet. Actylis Lab Solutions. (2010, June 10).

- 3-Aminobenzylamine. PubChem. (n.d.).

- Safety Data Sheet: Diethylamine. (n.d.).

- Safety Data Sheet. MilliporeSigma. (2025, November 6).

- Safety Data Sheet. TCI Chemicals. (2025, June 25).

- 3-Aminobenzyl alcohol. PubChem. (n.d.).

- 3-Aminobenzyl alcohol. Sigma-Aldrich. (n.d.).

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. 3-Aminobenzylamine | C7H10N2 | CID 4628831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. idesapetroquimica.com [idesapetroquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 3-Aminobenzyl alcohol | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. americanchemistry.com [americanchemistry.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]

- 13. multimedia.3m.com [multimedia.3m.com]

Literature Review and Technical Guide: Synthesis of (3-Aminobenzyl)diethylamine Dihydrobromide

Executive Summary

(3-Aminobenzyl)diethylamine (free base CAS: 27958-97-0) and its dihydrobromide salt are critical intermediates in contemporary medicinal chemistry. Most notably, this diamine scaffold is utilized in the synthesis of non-oxime reactivators for acetylcholinesterase (AChE) enzymes that have been irreversibly inhibited by organophosphorus (OP) nerve agents [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we critically evaluate the retrosynthetic landscape, establish the causality behind reagent selection, and provide a self-validating experimental protocol designed for scalability, high atom economy, and rigorous quality control.

Retrosynthetic Analysis & Route Evaluation

The target molecule, (3-aminobenzyl)diethylamine dihydrobromide, features two distinct amine functionalities: a primary aniline and a tertiary benzylic amine. The synthesis must orthogonally construct the tertiary amine while preserving or masking the primary aniline to prevent unwanted polymerization or over-alkylation.

Retrosynthetic analysis of this compound.

Critical Evaluation of Synthetic Pathways

We evaluate three primary methodologies for constructing the core N,N-diethyl-3-nitrobenzylamine intermediate:

-

Route A: Direct Reductive Amination (Preferred) Condensation of 3-nitrobenzaldehyde with diethylamine followed by in situ reduction using Sodium Triacetoxyborohydride (NaBH(OAc)₃).

-

Route B: Nucleophilic Substitution (Alkylation) Alkylation of diethylamine using 3-nitrobenzyl bromide. While mechanistically straightforward, this route suffers from competing elimination reactions and the generation of stoichiometric hydrobromic acid waste, requiring excess base.

-

Route C: Amidation and Exhaustive Reduction Reaction of 3-nitrobenzoyl chloride with diethylamine to form an amide, followed by reduction using Lithium Aluminum Hydride (LiAlH₄). This route is highly exothermic and poorly suited for scale-up due to the hazards associated with LiAlH₄.

Quantitative Data Summary

The following table summarizes the operational metrics of the three routes, justifying the selection of Route A for the detailed protocol.

| Metric | Route A (Reductive Amination) | Route B (Alkylation) | Route C (Amide Reduction) |

| Overall Yield | 85 - 92% | 60 - 70% | 45 - 55% |

| Step Count | 3 Steps | 3 Steps | 3 Steps |

| Atom Economy | High | Moderate (Halide waste) | Low (Al/Li salts waste) |

| Scalability | Excellent | Good | Poor (Thermal hazards) |

| Primary Safety Risk | Hydrogen gas (Step 2) | Lachrymator handling | Pyrophoric reagents |

Mechanistic Causality: Designing a Self-Validating System

To ensure a robust synthesis, every reagent choice in Route A is driven by mechanistic causality.

-

Why NaBH(OAc)₃ over NaBH₄? In the first step, we utilize [2]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This kinetic dampening ensures that the reagent selectively reduces the transient iminium ion formed by the amine and aldehyde, rather than prematurely reducing the 3-nitrobenzaldehyde into 3-nitrobenzyl alcohol.

-

Why Catalytic Hydrogenation (Pd/C)? For the nitro reduction, catalytic hydrogenation over 10% Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Pd/C ensures a clean, quantitative conversion without generating heavy metal sludge [3]. The reaction is self-validating: the cessation of hydrogen uptake directly correlates with reaction completion.

-

Why the Dihydrobromide Salt? The free base, (3-aminobenzyl)diethylamine, contains an electron-rich aniline moiety that is highly susceptible to atmospheric oxidation (darkening over time). Converting it to the dihydrobromide salt protonates both the primary and tertiary amines, deactivating the ring toward oxidative degradation and drastically improving aqueous solubility for downstream biological assays [1].

Experimental workflow for the optimized reductive amination route.

Detailed Experimental Protocol (Route A)

Note: All procedures must be conducted in a properly ventilated fume hood. Diethylamine is highly volatile and flammable.

Step 1: Synthesis of N,N-Diethyl-3-nitrobenzylamine

-

Initiation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (15.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Add diethylamine (12.4 mL, 120 mmol, 1.2 eq) dropwise over 10 minutes. Stir for 30 minutes to allow iminium ion formation.

-

Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (31.8 g, 150 mmol, 1.5 eq) in small portions over 20 minutes to manage mild hydrogen evolution. Remove the ice bath and stir at room temperature for 4 hours.

-

In-Process Control (IPC): Self-Validation Check. Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a new spot (R_f ~0.3) confirms completion.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (150 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield a yellow oil.

Step 2: Reduction to (3-Aminobenzyl)diethylamine (Free Base)

-

Setup: Dissolve the crude N,N-diethyl-3-nitrobenzylamine (~20.5 g) in HPLC-grade Methanol (150 mL) and transfer to a Parr hydrogenation bottle.

-

Catalyst Addition: Carefully add 10% Pd/C (2.0 g, ~10 wt%). Safety: Pd/C can ignite methanol vapors; add under a blanket of argon.

-

Hydrogenation: Evacuate and purge the vessel with H₂ gas three times. Pressurize to 40 psi and shake at room temperature.

-

In-Process Control (IPC): Self-Validation Check. Monitor the pressure gauge. The reaction is complete when the pressure drop ceases (typically 2-3 hours), indicating the stoichiometric consumption of 3 equivalents of H₂. Confirm via LC-MS (Expected m/z: 179.1 [M+H]⁺).

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with additional methanol (50 mL). Concentrate the filtrate in vacuo to afford the free base as a pale amber oil.

Step 3: Formation of the Dihydrobromide Salt

-

Protonation: Dissolve the free base (~17.0 g, 95 mmol) in absolute ethanol (100 mL) and cool to 0 °C.

-

Salt Formation: Slowly add 48% aqueous Hydrobromic Acid (HBr) (22.5 mL, ~200 mmol, 2.1 eq) dropwise with vigorous stirring. An exotherm will occur.

-

Crystallization: Stir for 30 minutes at 0 °C. To induce precipitation, slowly add anhydrous diethyl ether (150 mL) until the solution becomes persistently cloudy. Allow the mixture to stand at 4 °C overnight.

-

Isolation (Validation): The formation of a dense, off-white crystalline solid acts as visual validation of successful salt formation. Filter the crystals under vacuum, wash with cold diethyl ether (2 x 30 mL), and dry under high vacuum at 40 °C for 12 hours.

Conclusion

The synthesis of this compound via reductive amination offers a highly efficient, scalable, and self-validating pathway. By leveraging the chemoselectivity of NaBH(OAc)₃ and the clean conversion of catalytic hydrogenation, this protocol minimizes hazardous byproducts and maximizes atom economy, yielding a highly pure salt suitable for advanced pharmacological applications.

References

-

Cadieux, C. L., Wang, H., Zhang, Y., Koenig, J., Shih, T.-M., McDonough, J., Koh, J., & Cerasoli, D. (2016). Probing the Activity of a Non-Oxime Reactivator for Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Chemico-Biological Interactions, 259(Pt B), 133–141. URL:[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

-

Kadam, H. K., & Tilve, S. G. (2015). Catalytic hydrogenation of nitroarenes: a review. RSC Advances, 5(101), 83391–83407. URL:[Link]

Methodological & Application

Application of (3-Aminobenzyl)diethylamine dihydrobromide in the synthesis of bioactive molecules

Topic: Application of (3-Aminobenzyl)diethylamine dihydrobromide in the synthesis of bioactive molecules Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Utility

This compound (CAS: 27958-97-0), also known as 3-(diethylaminomethyl)aniline dihydrobromide , is a high-value "fragment" and building block in modern drug discovery. Its structural utility lies in its bifunctionality:

-

The Aniline Handle (

): A versatile nucleophile ready for amide couplings, Buchwald-Hartwig aminations, or nucleophilic aromatic substitutions ( -

The Basic Tail (

): A tertiary amine linked via a methylene bridge. In medicinal chemistry, this moiety is frequently employed to modulate physicochemical properties (solubility,

This guide details the handling of the dihydrobromide salt form—preferred for its storage stability over the oxidation-prone free base oil—and provides validated protocols for its incorporation into bioactive scaffolds.

Chemical Profile & Handling

The dihydrobromide salt form stabilizes the molecule against oxidation and simplifies weighing/handling compared to the oily free base. However, successful synthesis requires understanding its acid-base chemistry.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 3-(Diethylaminomethyl)aniline |

| CAS Number | |

| Molecular Formula | |

| Molecular Weight | 340.10 g/mol (Salt); 178.28 g/mol (Free Base) |

| Physical State | Off-white to beige hygroscopic solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (EtOAc, Hexanes) |

| pKa (Est.) | ~10.0 (Diethylamine), ~4.0 (Aniline) |

Critical Handling Note: The salt is hygroscopic . Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Weighing should be performed quickly to prevent water uptake, which can skew stoichiometric calculations in precision coupling reactions.

Application Workflow: Fragment Incorporation

The following diagram illustrates the strategic logic for using this building block to synthesize a hypothetical kinase inhibitor or GPCR ligand.

Figure 1: Strategic workflow for converting the stable salt precursor into a bioactive drug fragment. The process emphasizes the critical neutralization step to activate the aniline nucleophile.

Validated Experimental Protocols

Protocol A: Amide Coupling (General Method)

This protocol describes coupling the aniline to a carboxylic acid-containing heteroaromatic core (e.g., a kinase hinge-binder).

Rationale: Standard coupling reagents (HATU/EDC) require the amine to be unprotonated to attack the activated ester. Since the starting material is a dihydrobromide, at least 3 equivalents of base are required: 2 to neutralize the HBr, and 1 to maintain the basicity for the reaction.

Materials:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

(3-Aminobenzyl)diethylamine

2HBr (1.1 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask, dissolve the Carboxylic Acid Scaffold (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Salt Neutralization (In-Situ): In a separate vial, suspend (3-Aminobenzyl)diethylamine

2HBr (1.1 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and vortex until fully dissolved. Note: The solution may warm slightly due to neutralization exotherm. -

Coupling: Add the amine solution dropwise to the activated acid solution.

-

Reaction: Stir the mixture at RT for 4–12 hours. Monitor by LC-MS (Look for mass shift:

). -

Workup: Dilute with EtOAc (50 mL). Wash with saturated

(2x), Water (2x), and Brine (1x). Dry over -

Purification: Flash chromatography (DCM/MeOH gradient). Note: The product contains a basic amine; adding 1%

or

Protocol B: Buchwald-Hartwig Amination

Used when coupling the aniline to an aryl halide (Ar-Cl/Br/I).

Rationale: Palladium catalysts are sensitive to halides and protons. The HBr must be fully scavenged to prevent catalyst poisoning and to allow the aniline to bind to the Pd center.

Materials:

-

Aryl Halide Scaffold (1.0 equiv)

-

(3-Aminobenzyl)diethylamine

2HBr (1.2 equiv) - (0.05 equiv)

-

Xantphos or BINAP (0.10 equiv)

-

(4.0 equiv) or

-

1,4-Dioxane (Degassed)

Step-by-Step Methodology:

-

Prep: Charge a microwave vial or pressure tube with the Aryl Halide , Amine Salt , Pd Source , Ligand , and Base .

-

Critical: Use 4.0 equiv of base. The first 2.0 equiv are consumed immediately by the 2HBr salt.

-

-

Solvent: Add degassed 1,4-Dioxane. Seal the vessel under Argon.

-

Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

-

Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

-

Purification: Concentrate and purify via Reverse Phase HPLC (Acidic modifier: 0.1% Formic Acid) or Prep-TLC.

Mechanistic Insight: Why This Fragment?

In "Fragment-Based Drug Discovery" (FBDD), the (3-aminobenzyl)diethylamine moiety is often selected to optimize the Ligand Efficiency (LE) of a lead compound.

Figure 2: Mechanistic contribution of the fragment to ligand binding. The diethylamine group typically becomes protonated at physiological pH, allowing it to form salt bridges with acidic residues in the protein target.

Case Study Context

While specific proprietary drugs using this exact intermediate are often shielded by generic patent structures, this specific isomer is functionally analogous to the "solvent tail" moieties found in:

-

Imatinib (Gleevec): Uses a methylpiperazine tail for solubility.

-

Lapatinib: Uses a sulfonyl-linked amine.

-

Application: Researchers use the (3-aminobenzyl)diethylamine to explore the "meta" vector of a phenyl ring, probing different pockets compared to para-substituted analogs (like those derived from

-phenylenediamine).

References & Sourcing

-